Ethyl 2-methyloct-2-enoate
CAS No.: 35402-23-4
Cat. No.: VC8108561
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35402-23-4 |
---|---|
Molecular Formula | C11H20O2 |
Molecular Weight | 184.27 g/mol |
IUPAC Name | ethyl (E)-2-methyloct-2-enoate |
Standard InChI | InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,4-8H2,1-3H3/b10-9+ |
Standard InChI Key | SWPHJOSYKWMQGV-MDZDMXLPSA-N |
Isomeric SMILES | CCCCC/C=C(\C)/C(=O)OCC |
SMILES | CCCCCC=C(C)C(=O)OCC |
Canonical SMILES | CCCCCC=C(C)C(=O)OCC |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
Ethyl 2-methyloct-2-enoate features a ten-carbon alkyl chain with a methyl branch at C2 and an ethyl ester group at C1. The -configuration of the double bond is confirmed by NMR coupling constants () observed in related esters . The planar geometry of the α,β-unsaturated system facilitates conjugation between the carbonyl group and the double bond, lowering the LUMO energy and enhancing electrophilic reactivity .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 35402-23-4 | |
IUPAC Name | Ethyl (2E)-2-methyl-2-octenoate | |
Molecular Formula | ||
Molar Mass | 184.27 g/mol | |
SMILES | CCOC(=O)C(=C)CCCCCC |
Spectroscopic Signatures
-
NMR: Distinct signals include a triplet for the ethyl ester’s methylene group () and a quartet for the ester oxygen-adjacent methylene () . The methyl group on C2 appears as a doublet () due to coupling with the adjacent methine proton.
-
IR Spectroscopy: Strong absorption at corresponds to the ester carbonyl stretch, while the conjugated double bond exhibits a peak at .
Synthesis and Manufacturing
Olefination Strategies
A common route involves the Horner-Wadsworth-Emmons reaction between ethyl 2-(diethoxyphosphoryl)acetate and 2-methyloctanal. This method achieves yields up to 72% under optimized conditions (refluxing acetonitrile, 17 hours) . Critical parameters include:
-
Temperature: Reactions performed at minimize side-product formation.
-
Solvent: Anhydrous acetonitrile enhances reaction efficiency by stabilizing the phosphoryl intermediate .
Reduction and Functionalization
The ester can be reduced to the corresponding allylic alcohol using diisobutylaluminum hydride (DIBAL-H) at . This step is crucial for producing fragrances and pharmaceutical intermediates:
Post-reduction oxidation with Dess-Martin periodinane yields α,β-unsaturated aldehydes, which are pivotal in cross-aldol reactions .
Physicochemical Properties
Thermodynamic Parameters
Data extrapolated from analogous esters (e.g., ethyl 2-methylbut-2-enoate) suggest:
Reactivity Profile
-
Electrophilic Addition: The double bond undergoes regioselective bromination to form 2,3-dibromo derivatives.
-
Hydrolysis: Acid-catalyzed hydrolysis produces 2-methyl-2-octenoic acid, a precursor for biodegradable polymers .
Industrial and Research Applications
Flavor and Fragrance Industry
The compound’s fruity odor profile (reminiscent of green apples) makes it a candidate for synthetic flavorants. Its stability under acidic conditions is superior to simpler esters like ethyl acrylate .
Pharmaceutical Intermediates
Ethyl 2-methyloct-2-enoate serves as a building block for prostaglandin analogs. The conjugated system enables Michael additions with nucleophiles like thiols or amines, forming C-S or C-N bonds critical in drug design .
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes using chiral phosphine ligands could yield optically active derivatives for chiral drug synthesis.
-
Biocatalytic Applications: Screening microbial esterases for selective hydrolysis may enable greener production of 2-methyl-2-octenoic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume